molecular formula C14H14Cl2N4O B13982153 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide

2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide

Cat. No.: B13982153
M. Wt: 325.2 g/mol
InChI Key: SQYVTIRNZXWEAC-UHFFFAOYSA-N
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Description

2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide is a chemical compound with the molecular formula C13H12Cl2N4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms and an amide linkage to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide typically involves the reaction of 2,5-dichloro-4-aminopyrimidine with isobutylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylpropyl)benzamide
  • **2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-ethylpropyl)benzamide

Uniqueness

2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of an isobutyl group on the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14Cl2N4O

Molecular Weight

325.2 g/mol

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H14Cl2N4O/c1-8(2)18-13(21)9-5-3-4-6-11(9)19-12-10(15)7-17-14(16)20-12/h3-8H,1-2H3,(H,18,21)(H,17,19,20)

InChI Key

SQYVTIRNZXWEAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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